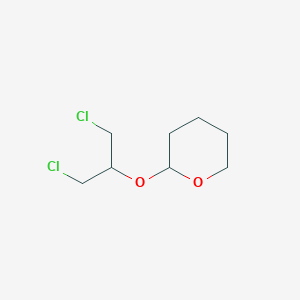
2-(1,3-Dichloropropan-2-yloxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dichloropropan-2-yloxy)oxane is an organic compound with the molecular formula C8H14Cl2O2. It is known for its unique chemical structure, which includes a pyran ring and two chlorine atoms attached to a propan-2-yloxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1,3-Dichloropropan-2-yloxy)oxane can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 1,3-dichloro-2-propanol. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dichloropropan-2-yloxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dichloropropan-2-yloxy)oxane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(1,3-Dichloropropan-2-yloxy)oxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These interactions can influence various biological processes and pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Dichloropropan-2-yloxy)oxane can be compared with other similar compounds, such as:
- 2-(1,3-Dichloropropan-2-yloxy)ethane
- 2-(1,3-Dichloropropan-2-yloxy)propane
These compounds share structural similarities but differ in their specific chemical properties and reactivity. The unique combination of the pyran ring and the dichloropropan-2-yloxy group in this compound distinguishes it from these related compounds .
Eigenschaften
CAS-Nummer |
28659-12-3 |
|---|---|
Molekularformel |
C8H14Cl2O2 |
Molekulargewicht |
213.10 g/mol |
IUPAC-Name |
2-(1,3-dichloropropan-2-yloxy)oxane |
InChI |
InChI=1S/C8H14Cl2O2/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-8H,1-6H2 |
InChI-Schlüssel |
IWOGZVBDIWOKHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


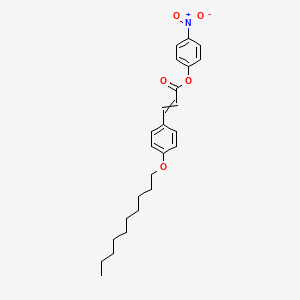
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)
![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
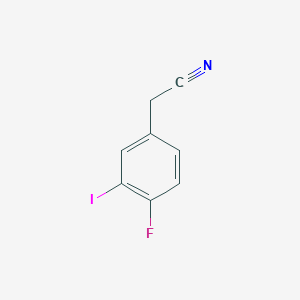
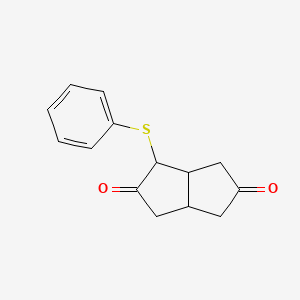


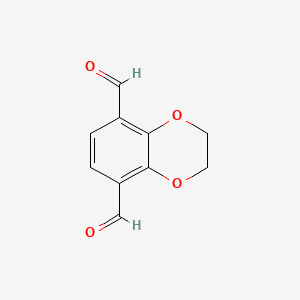
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)



